molecular formula C11H20O5 B128243 Hexanedioic Acid 1-(3-Hydroxy-2,2-dimethylpropyl) Ester CAS No. 856322-18-4

Hexanedioic Acid 1-(3-Hydroxy-2,2-dimethylpropyl) Ester

Cat. No.: B128243
CAS No.: 856322-18-4
M. Wt: 232.27 g/mol
InChI Key: UEGQJTSGVSBXCN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanedioic acid, ester with 2,2-dimethyl-1,3-propanediol typically involves the esterification of hexanedioic acid (adipic acid) with 2,2-dimethyl-1,3-propanediol (neopentyl glycol). This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is heated to remove water, which drives the reaction towards the formation of the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed in the presence of a catalyst. The water formed during the reaction is continuously removed, and the product is purified through distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Hexanedioic Acid 1-(3-Hydroxy-2,2-dimethylpropyl) Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of hexanedioic acid, ester with 2,2-dimethyl-1,3-propanediol primarily involves its ability to interact with other molecules through ester bonds. In biological systems, esterases can hydrolyze the ester bond, releasing hexanedioic acid and 2,2-dimethyl-1,3-propanediol. These products can then participate in various metabolic pathways .

Properties

IUPAC Name

6-(3-hydroxy-2,2-dimethylpropoxy)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O5/c1-11(2,7-12)8-16-10(15)6-4-3-5-9(13)14/h12H,3-8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGQJTSGVSBXCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)COC(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6072059
Record name Hexanedioic acid, ester with 2,2-dimethyl-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6072059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70247-79-9
Record name Hexanedioic acid, ester with 2,2-dimethyl-1,3-propanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070247799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanedioic acid, ester with 2,2-dimethyl-1,3-propanediol
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanedioic acid, ester with 2,2-dimethyl-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6072059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexanedioic acid, ester with 2,2-dimethyl-1,3-propanediol
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